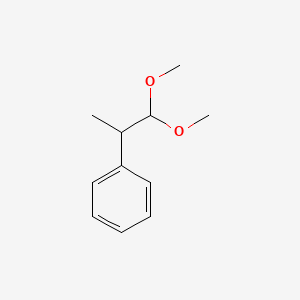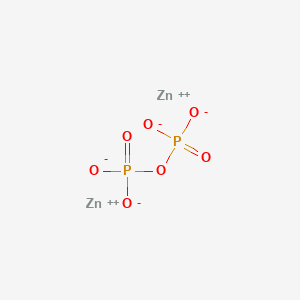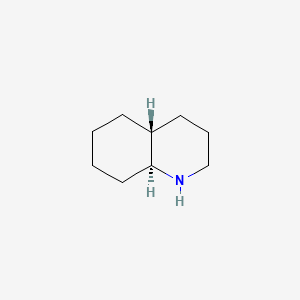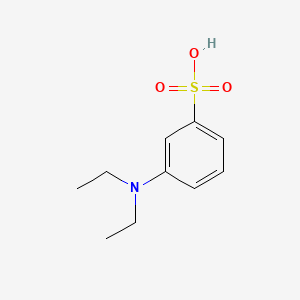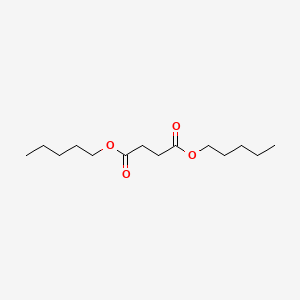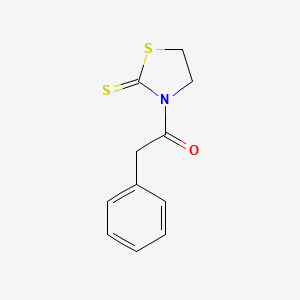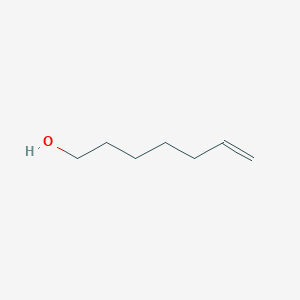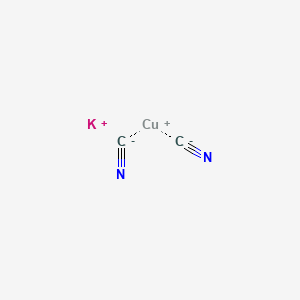
氰化亚铜钾
描述
Cuprous Potassium Cyanide is an inorganic compound with the molecular formula C2CuKN2 . It is a monoclinic, prismatic crystal that is practically insoluble in water . It is used in electroplating copper and brass .
Synthesis Analysis
Cuprous Potassium Cyanide can be prepared by evaporating an aqueous solution of Copper(I) Cyanide (CuCN) and Potassium Cyanide (KCN) .
Molecular Structure Analysis
The molecular weight of Cuprous Potassium Cyanide is 154.68 . The percent composition is Carbon 15.53%, Copper 41.08%, Potassium 25.28%, and Nitrogen 18.11% .
Chemical Reactions Analysis
Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .
Physical And Chemical Properties Analysis
Cuprous Potassium Cyanide is a monoclinic, prismatic crystal with a density of 2.38 . It is practically insoluble in water, decomposes to CuCN by cold dilute H2SO4 or heating in water, and is soluble in DMSO .
科学研究应用
Luminescent Materials
Potassium dicyanocuprate (I) KCu(CN)2 has been utilized in the creation of new solid-state luminescent materials. Mechano- and thermochemical methods have been employed to develop these materials from well-known inorganic salts, including potassium dicyanocuprate .
Electroplating
Cuprous potassium cyanide is used in electroplating copper and brass. It is practically insoluble in water but can be dissolved in DMSO (Dimethyl sulfoxide). It decomposes to CuCN by cold dilute H2SO4 or heating in water .
Metal Processing
Cyanide compounds, including cuprous potassium cyanide, have a strong affinity for metals such as gold and silver, making them suitable for selective leaching of these metals from ores. This property is widely utilized in metal processing industries .
Selective Flotation in Mining
Research has shown that cuprous cyanide complexes can activate sphalerite, a mineral that is an important ore of zinc. The activation and subsequent flotation of sphalerite are greater when the composite is dry milled compared to wet milling .
Crystal Structure Analysis
KCu(CN)2 crystallizes in the monoclinic P2_1/c space group with a three-dimensional structure. The crystal structure analysis provides valuable information for various scientific applications, including materials science and mineralogy .
Infrared and Raman Spectroscopy
The pure KCu(CN)2 compound exhibits two CN vibrational modes in both infrared and Raman spectroscopy due to the local C2v symmetry of trigonal Cu(CN)2−. This characteristic is significant for studies in spectroscopy and materials characterization .
安全和危害
Cuprous Potassium Cyanide is highly toxic. Contact may cause irritation to skin, eyes, and mucous membranes. It may be fatal if swallowed, inhaled, or absorbed through the skin . It is advised to avoid contact with skin and eyes, not to breathe vapors, and not to eat, drink, or smoke when using this product .
未来方向
While specific future directions for Cuprous Potassium Cyanide are not mentioned in the search results, there is ongoing research into non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function . This suggests that future research may focus on developing safer alternatives for cyanation reactions.
作用机制
Target of Action
Cuprous potassium cyanide, also known as potassium dicyanocuprate, is an inorganic compound that primarily targets metal ions in various biochemical processes . The compound’s primary targets are often involved in catalytic reactions, electroplating, and the preparation of nitriles .
Mode of Action
Potassium dicyanocuprate interacts with its targets by forming coordination complexes. The cyanide ions in the compound can bind to metal ions, altering their chemical properties and reactivity . This interaction can lead to changes in the biochemical processes in which these metal ions are involved.
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt cellular respiration, and affect the synthesis of certain compounds
Pharmacokinetics
It is known that cyanide ions can be absorbed through the gastrointestinal tract, skin, and respiratory system . Once absorbed, they can be distributed throughout the body and metabolized into less toxic compounds, which are then excreted .
Result of Action
The molecular and cellular effects of potassium dicyanocuprate’s action depend on its concentration and the specific biochemical processes it affects. At high concentrations, cyanide ions can be toxic, leading to cellular damage and potentially death . At lower concentrations, they may have less severe effects, such as enzyme inhibition and disruption of normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cuprous potassium cyanide. For example, the presence of other metal ions can affect the compound’s reactivity and the processes it targets . Additionally, factors such as pH, temperature, and the presence of certain enzymes can influence the compound’s stability and its conversion into other forms .
属性
IUPAC Name |
potassium;copper(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPWEKOUUEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KCu(CN)2, C2CuKN2 | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014552 | |
| Record name | Cuprous potassium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(I) potassium cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cuprous potassium cyanide | |
CAS RN |
13682-73-0 | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuprous potassium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprous potassium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dicyanocuprate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Potassium Dicyanoaurate(I) interesting from a materials science perspective?
A1: Potassium Dicyanoaurate(I) (KAu(CN)2) is fascinating because it can exist in different structural forms called polymorphs, each with unique properties. Researchers have discovered two new polymorphs, termed m-KAu(CN)2 and t-KAu(CN)2, through mechanochemical and thermochemical treatments, respectively. [] These polymorphs exhibit distinct luminescent properties, particularly a significant shift in fluorescence emission from orange to violet in m-KAu(CN)2 compared to the original KAu(CN)2. [] This discovery opens up possibilities for creating new luminescent materials with tailored properties.
Q2: How are these new polymorphs generated, and what are their structural characteristics?
A2: The m-KAu(CN)2 polymorph is generated by grinding or ball milling commercial KAu(CN)2. [] While the exact structure is yet to be fully elucidated, powder X-ray diffraction suggests a change in the ordering of Au(CN)2- ions within a layered structure compared to the original KAu(CN)2. [] This transformation is reversible upon the addition of solvents. []
Q3: Can the luminescent properties of Potassium Dicyanoaurate(I) be further tuned beyond polymorph formation?
A3: Yes, researchers have demonstrated that grinding KAu(CN)2 with its Copper(I) analog, Potassium Dicyanoaurate(I) (KCu(CN)2), in specific ratios leads to the formation of solid solutions. [] These solid solutions are isostructural to m-KAu(CN)2 but exhibit distinct fluorescence emissions compared to either parent compound. [] This finding highlights the potential for fine-tuning luminescent properties through the controlled creation of solid solutions.
Q4: Are there any other notable structural features of Potassium Dicyanoaurate(I) and its Copper analog?
A4: Research on KCu(CN)2 using Zeeman studies of ⁶³Cu Nuclear Quadrupole Resonance revealed key structural details. [] The study determined the nuclear quadrupole coupling constant (e2Qqzz) to be 60.9 ± 0.6 Mc/sec and the electric-field-gradient asymmetry parameter (η) to be 0.78 ± 0.07. [] Furthermore, the crystal of KCu(CN)2 contains two physically inequivalent copper atom sites, resulting in two zero-splitting loci. [] This information provides valuable insights into the electronic environment and bonding within the crystal structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)

